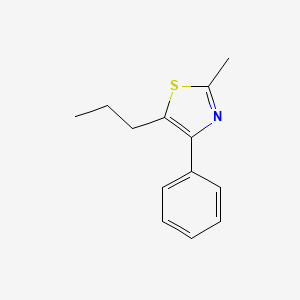![molecular formula C32H52N6O8S B13861633 (2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react specifically and quickly with thiols to form mixed disulfides . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide. The reaction typically occurs under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and at a controlled temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction leads to the formation of mixed disulfides, which are crucial in various biochemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide include thiols and primary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide are mixed disulfides and amide derivatives. These products are often used in further biochemical and analytical applications .
Aplicaciones Científicas De Investigación
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has a wide range of applications in scientific research:
Mecanismo De Acción
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. This reaction leads to the formation of stable mixed disulfides, which can be used to label or modify biomolecules. The molecular targets of this compound include various proteins and peptides with accessible thiol groups .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide (NHS): A widely used reagent for the activation of carboxyl groups in proteins and peptides.
Uniqueness
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This property makes it particularly valuable in applications requiring the selective labeling or modification of biomolecules .
Propiedades
Fórmula molecular |
C32H52N6O8S |
|---|---|
Peso molecular |
680.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate |
InChI |
InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)/t23-,24-,31-/m0/s1 |
Clave InChI |
UIHQNXWSOQGALQ-MKGJDZFWSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
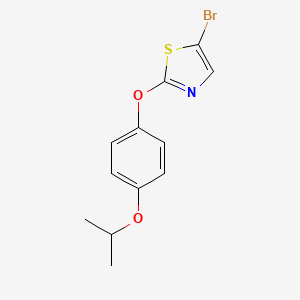
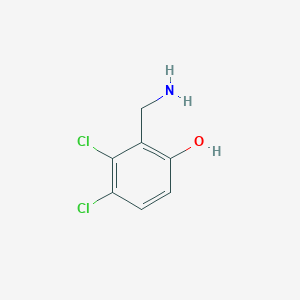
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)

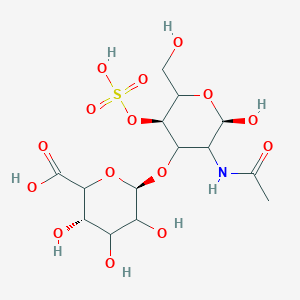
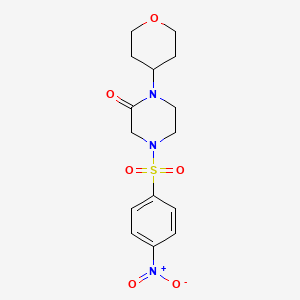
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
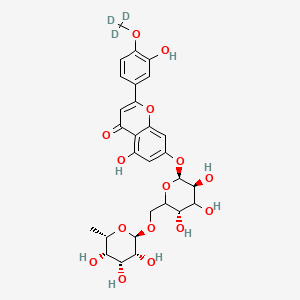
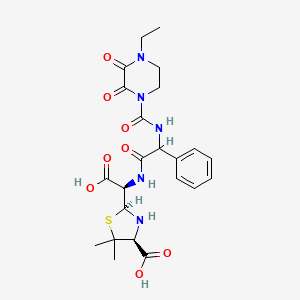
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)

